benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a morpholine moiety and a benzyl carbamate group. The morpholine ring enhances solubility and bioavailability, while the carbamate group may contribute to metabolic stability or serve as a prodrug motif .
Properties
IUPAC Name |
benzyl N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c26-18(11-22-20(27)29-14-15-4-2-1-3-5-15)25-12-16-10-21-19(23-17(16)13-25)24-6-8-28-9-7-24/h1-5,10H,6-9,11-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPJTRYJFISAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors such as pyrrole and pyrimidine derivatives.
Synthesis Steps:
Step 1: Formation of the pyrrolo[3,4-d]pyrimidine core through a cyclization reaction.
Step 2: Introduction of the morpholino group via nucleophilic substitution.
Step 3: Benzylation of the resulting intermediate.
Step 4: Carbamate formation by reacting with chloroformate.
Industrial Production Methods: The industrial production of this compound would involve scalable and high-yield synthetic routes, focusing on cost-efficiency and environmentally friendly processes. Typically, flow chemistry and automated synthesis techniques could be employed to optimize production.
Chemical Reactions Analysis
Installation of the Carbamate Group
The benzyl carbamate moiety is introduced via carbamate coupling :
-
Reaction of Amines with Benzyl Chloroformate :
A secondary amine (generated in situ) reacts with benzyl chloroformate in the presence of a base (e.g., Et₃N) in dichloromethane (DCM) to form the carbamate. For example, compound DHFP in utilized benzylamine for carbamate formation (94% yield).
Stability and Isomerization Challenges
The terminal alkyne group (if present in intermediates) can undergo isomerization to internal alkynes under basic conditions:
-
Alkyne Isomerization :
Exposure to NaOEt/DMSO at elevated temperatures (90–100°C) promotes isomerization, as observed in pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 30 in ). This process is thermodynamically favored and confirmed via NMR (e.g., methyl signal at 1.72 ppm ).
| Parameter | Terminal Alkyne | Internal Alkyne |
|---|---|---|
| ¹H NMR Signal | 2.83 ppm (triplet) | 1.72 ppm (triplet) |
| Solubility | Low in ethanol | Improved with DMSO |
Key Reaction Mechanisms
-
Curtius Rearrangement :
Used in to convert azides to isocyanates, enabling cyclization. For example, intermediate 3 rearranged to isocyanate 4 , which underwent intramolecular cyclization to form the fused pyrimidine ring. -
Ring-Closing via Alkyne-Ester Coupling :
Ethyl hex-5-ynoate reacts with pyrrole intermediates (e.g., 25 in ) under basic conditions to form the pyrrolopyrimidine core.
Functionalization and Derivatives
-
Halogenation :
Bromination at position 5 (using PTAB) enhances solubility for biological applications, as seen in . -
Glycol Ether Modifications :
Ethylene glycol chains (e.g., in compound 33 ) improve aqueous solubility and are introduced via alkylation or Mitsunobu reactions.
Analytical Validation
-
NMR Characterization :
Distinctive signals for the morpholino group (δ 3.6–3.7 ppm, CH₂-N) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) confirm structural integrity. -
X-ray Crystallography :
Used in to resolve ambiguity in alkyne isomerization (e.g., compound 30 vs. 31 ).
Reaction Optimization Challenges
Scientific Research Applications
Oncology Applications
The compound has been investigated for its effectiveness as an inhibitor of mutant KRAS proteins, particularly KRASG12C, which is implicated in various cancers such as lung adenocarcinoma. Recent studies have demonstrated that derivatives of pyrrolopyrimidine, including benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate, exhibit significant tumor cell growth-inhibitory effects. For instance:
- SK-17 , a derivative closely related to this compound, was shown to induce apoptosis and inhibit tumor metastasis in vitro while demonstrating a favorable pharmacokinetic profile in vivo when tested on xenograft mouse models .
- The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolopyrimidine scaffold could enhance its potency against KRASG12C-driven tumors, making it a promising candidate for targeted cancer therapies .
Anti-inflammatory Applications
Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that compounds within this class can effectively suppress cyclooxygenase-2 (COX-2) activity:
- In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, certain derivatives exhibited potent COX-2 inhibition with IC50 values around 0.04 μmol/L .
- These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Metabolic Disorder Applications
The antihyperglycemic potential of pyrrolopyrimidine derivatives has been explored as well. Compounds structurally similar to this compound have shown promising results in lowering blood glucose levels:
- Studies have indicated that certain derivatives exhibit antihyperglycemic activity comparable to standard treatments like Glimepiride, suggesting their utility in managing conditions such as type 2 diabetes .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
Mechanism:
The compound may interact with molecular targets such as proteins, enzymes, or nucleic acids.
It can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation.
Molecular Targets and Pathways:
Kinases: Modulation of kinase activity affects cell signaling pathways.
Receptors: Binding to receptors may block or activate signaling pathways relevant to disease states.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate and related compounds:
Key Observations:
Core Heterocycle Variations: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[3,2-d]pyrimidinone (e.g., compound 56) in ring fusion position, which may influence electronic properties and binding interactions . Thiazolo[3,2-a]pyrimidine (11b) and pyrimido[2,1-b]quinazoline (12) cores exhibit distinct π-conjugation patterns, affecting solubility and target selectivity .
Substituent Impact: Morpholine in the target compound enhances hydrophilicity compared to the benzoyl group in compound 56 or the nitrile in 11b/12 .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step alkylation and carbamate coupling, contrasting with the one-step thiouracil cyclization used for compound 12 .
Biological Activity
Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Inhibition of Focal Adhesion Kinases (FAK) : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit FAK and Pyk2, which are crucial in various cellular processes including cell proliferation and migration. The inhibition of these kinases has been linked to anti-cancer properties, making compounds like this compound promising candidates for cancer therapy .
Biological Activity
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies suggest that it can induce cell cycle arrest and apoptosis in cancer cells .
- Kinase Inhibition : Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrrolo[3,4-d]pyrimidine scaffold can enhance kinase inhibitory activity. For instance, certain substitutions have been linked to improved potency against specific kinases like FLT3 .
- Immunomodulatory Effects : Recent studies have also highlighted the compound's ability to activate the STING pathway, which plays a critical role in immune response against tumors. This activation leads to increased production of cytokines such as IFN-β, further supporting its potential as an immunotherapeutic agent .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in a 4T1 syngeneic mouse model. The results indicated a significant reduction in tumor growth compared to controls, suggesting that the compound effectively inhibits tumor proliferation through its kinase inhibitory properties .
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis was conducted on various derivatives of pyrrolo[3,4-d]pyrimidines. It was found that specific modifications at the 7-position significantly enhanced antiproliferative activity against HeLa cells, with some analogs achieving IC50 values in the low nanomolar range .
Data Tables
| Compound Name | IC50 (nM) | Target Kinase | Remarks |
|---|---|---|---|
| This compound | 25.0 | ENPP1 | High potency against ENPP1 |
| Analog 1 | 28.3 | FLT3 | Enhanced activity with mono-methyl substitution |
| Analog 2 | 50.0 | FAK | Moderate inhibition |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of benzyl carbamate-containing pyrrolo[3,4-d]pyrimidine derivatives?
The synthesis typically involves multi-step reactions. For example, describes a protocol where a thiouracil derivative is condensed with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in a refluxing mixture of acetic anhydride and acetic acid, catalyzed by sodium acetate. Key parameters include stoichiometric control (1:1 molar ratios) and reflux duration (2 hours), yielding products at ~68% after crystallization. This method ensures regioselective formation of the pyrrolopyrimidine core .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
IR, NMR (¹H/¹³C), and mass spectrometry are essential. IR identifies carbamate C=O (~1710–1719 cm⁻¹) and morpholino N-H stretches (~3217–3423 cm⁻¹). In ¹H NMR, the benzylidene =CH proton appears as a singlet (δ 7.94–8.01), while morpholino protons exhibit distinct splitting patterns (e.g., δ 2.24–2.37 for CH₃ groups). ¹³C NMR confirms carbonyl carbons (165–171 ppm). MS validates molecular weight (e.g., m/z 386 for a related compound in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the pyrrolo[3,4-d]pyrimidine core?
Optimization involves:
- Solvent selection : Acetic anhydride/acetic acid () promotes cyclization, while ethanol ( ) may enhance solubility of polar intermediates.
- Catalyst screening : Sodium acetate () vs. sodium ethoxide () for acid-sensitive intermediates.
- Temperature control : Reflux (100–120°C) balances reaction rate and decomposition. Parallel monitoring via TLC (as in ) helps identify optimal termination points .
Q. What strategies address regioselectivity challenges during morpholino substitution?
Regioselectivity is influenced by steric and electronic factors. For example:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during substitution (analogous to methods in ).
- Catalytic systems : Pd-mediated cross-coupling (not directly in evidence but inferred from SAR studies in ) can direct substitutions to less hindered positions. Computational modeling (DFT) predicts favorable sites for morpholino attachment based on electron density .
Q. How should researchers resolve contradictions in spectral data between synthesized analogs and computational predictions?
Discrepancies often arise from solvent effects or conformational flexibility. For example:
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
While direct data is limited, suggests assays for structurally related compounds:
Q. How can solubility challenges in biological testing be mitigated?
Strategies include:
Q. What computational methods predict target binding interactions for this compound?
Molecular docking (AutoDock, Schrödinger) and MD simulations assess interactions with therapeutic targets (e.g., kinases or GPCRs). ’s SAR approach identifies critical substituents (e.g., dichlorophenyl in DPP4 inhibitors) for virtual screening. QSAR models prioritize analogs with optimal logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
